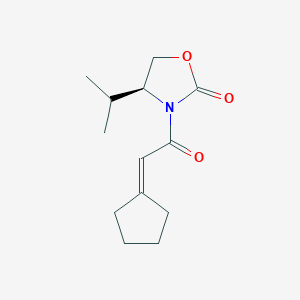
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Oxazolidinones have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly as antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidinones typically involves the cyclization of amino alcohols with carbonyl compounds. For 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-, the synthetic route may involve the reaction of an appropriate amino alcohol with a cyclopentylideneacetyl derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of oxazolidinones, including 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-, may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction may produce hydroxylated derivatives .
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for protein synthesis . This action effectively halts bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazolidinones such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties.
Uniqueness
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other oxazolidinones . Its unique structure may also influence its binding affinity and specificity for bacterial ribosomes, potentially leading to different antibacterial spectra and resistance profiles.
Propiedades
Número CAS |
192329-12-7 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
(4S)-3-(2-cyclopentylideneacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H19NO3/c1-9(2)11-8-17-13(16)14(11)12(15)7-10-5-3-4-6-10/h7,9,11H,3-6,8H2,1-2H3/t11-/m1/s1 |
Clave InChI |
KDMLPNWVAKPYLE-LLVKDONJSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=O)N1C(=O)C=C2CCCC2 |
SMILES canónico |
CC(C)C1COC(=O)N1C(=O)C=C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


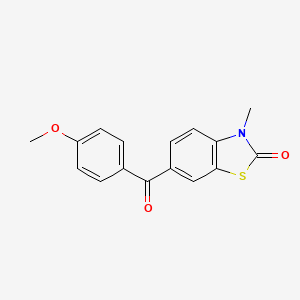
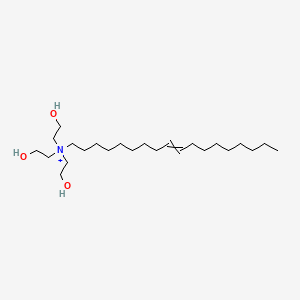
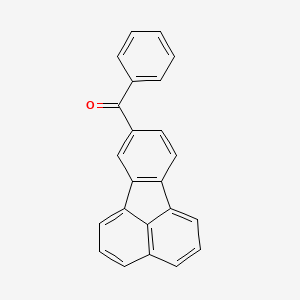
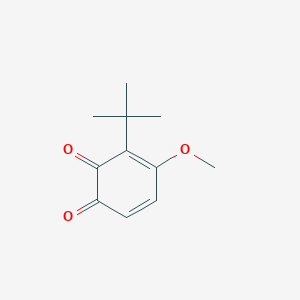


![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)
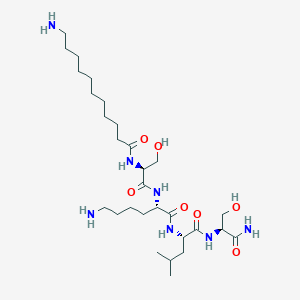

![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)
